1-Cyclopropyl-1,3-butanedione

描述

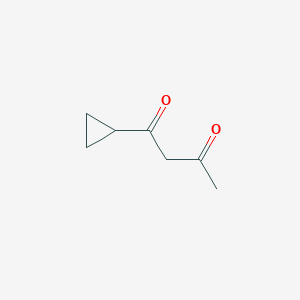

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCGMDWRXACELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452004 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-10-4 | |

| Record name | 1-Cyclopropyl-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 1,3 Butanedione and Its Derivatives

Established Synthetic Pathways to 1-Cyclopropyl-1,3-butanedione

The primary and most well-documented method for synthesizing this compound is the Claisen condensation. This reaction typically involves the acylation of cyclopropyl (B3062369) methyl ketone with an appropriate acetylating agent, such as ethyl acetate (B1210297) or methyl acetate, in the presence of a strong base.

One common procedure involves the dropwise addition of a sodium ethoxide solution to a mixture of cyclopropyl methyl ketone and ethyl acetate. acs.org The reaction is driven to completion by heating and removing the ethanol (B145695) byproduct through azeotropic distillation. acs.org Subsequent acidification of the reaction mixture yields this compound. acs.org The purity of the product obtained through this method can be around 75% before further purification. acs.org

Another established, albeit less common, pathway is the gas-phase thermal rearrangement of 1-cyclopropyl vinyl acetate. This process involves exposing the starting material to high temperatures, typically between 300 and 600°C. niscpr.res.in This intramolecular rearrangement can lead to high yields of this compound, with one patent reporting a yield of 87% based on the reacted starting material. niscpr.res.in

Novel Approaches and Strategic Advancements in this compound Synthesis

Advancements in the synthesis of this compound have primarily focused on optimizing the conditions of the Claisen condensation to improve yields and simplify procedures. These strategic improvements represent a significant step forward from the foundational methods.

One key advancement involves the use of different alkali metal alcoholates as bases and the strategic selection of solvents. A patent describes a process for preparing 1-cyclopropylalkane-1,3-diones by reacting a cyclopropylketone with a carboxylic acid ester and an alkali alcoholate at temperatures below 50°C. rsc.org This method emphasizes the use of an alcohol-free solvent or a solvent containing only a small molar equivalent of alcohol relative to the base, which can improve reaction outcomes. rsc.org The use of sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO) has also been explored, providing an alternative to the more traditional sodium ethoxide/ethanol system. elsevierpure.com

Furthermore, the order of reagent addition has been identified as a critical parameter. One patent suggests that contacting the alkali alcoholate with the cyclopropyl methyl ketone before the addition of the acetic acid ester can be beneficial. rsc.org These refinements, while not entirely new reaction pathways, constitute important strategic advancements in the practical and large-scale synthesis of the target compound.

Comparative Analysis of Synthetic Efficiency and Yield for this compound Production

The efficiency and yield of this compound synthesis vary significantly depending on the chosen methodology and specific reaction conditions. A comparative analysis of the available data from patent literature provides insight into the effectiveness of different approaches.

The traditional Claisen condensation, while reliable, can result in moderate yields. For instance, a laboratory-scale synthesis using sodium ethoxide in ethyl acetate reported a crude product of 3.5 g from 8.4 g of cyclopropyl methyl ketone, with a purity of 75%, which represents a relatively low isolated yield. acs.org

In contrast, optimized Claisen condensation methods have demonstrated significantly higher efficiencies. A patent employing an alkali alcoholate in a largely alcohol-free solvent system reported a crude yield of 97.4% with a purity of 98.5%. rsc.org Another variation using sodium methoxide in DMSO also showed promising results. elsevierpure.com

The gas-phase rearrangement of 1-cyclopropyl vinyl acetate appears to be a high-yielding method, with reported yields as high as 87% based on the converted starting material. niscpr.res.in However, this method requires specialized equipment to handle the high reaction temperatures.

The following table provides a comparison of yields from different synthetic methods described in the literature.

Interactive Data Table: Comparison of Synthetic Methods for this compound

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield | Purity | Source |

|---|---|---|---|---|---|

| Claisen Condensation | Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide, Ethanol, Azeotropic distillation | Moderate (3.5g from 8.4g starting material) | 75% | acs.org |

| Optimized Claisen Condensation | Cyclopropyl methyl ketone, Ethyl acetate | Potassium methylate, Methyl tert-butyl ether, < 50°C | 97.4% (crude) | 98.5% | rsc.org |

| Gas-Phase Rearrangement | 1-Cyclopropyl vinyl acetate | 300-600°C, Gas phase | 87% (based on converted material) | Not specified | niscpr.res.in |

Environmentally Conscious Methodologies in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of β-diketones, which can be applied to the production of this compound. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One significant area of development is the use of solvent-free reaction conditions for the Claisen condensation. acs.orgacs.orgtandfonline.com By heating the reactants (an ester and a base) without a solvent, the amount of waste generated is significantly reduced. acs.orgacs.org This approach also simplifies the work-up procedure and can lead to shorter reaction times. acs.org For instance, a solvent-free Claisen condensation of ethyl phenylacetate (B1230308) with potassium tert-butoxide at 100°C for 30 minutes resulted in an 80% yield of the product. acs.orgacs.org

Microwave-assisted synthesis is another green technique that has been successfully applied to Claisen-Schmidt condensations, a related reaction for forming α,β-unsaturated ketones. nih.govresearchgate.net This method often leads to a dramatic increase in reaction rates and improved yields compared to conventional heating. researchgate.net The use of solid catalysts, such as iodine impregnated on neutral alumina, under solvent-free microwave conditions has proven to be highly effective. nih.gov

The choice of catalyst is also crucial for a greener synthesis. The use of aggressive and hazardous catalysts like boron trifluoride (BF3), which has been used in some preparations of related diones, can be avoided. rsc.org Milder and more environmentally benign catalysts, such as bismuth(III) chloride, have been reported for the synthesis of chalcones via Claisen-Schmidt condensation under solvent-free conditions, offering high yields and minimal pollution. tandfonline.com The development of reusable catalysts, such as magnetic core-shell microspheres, also represents a significant advancement in green catalytic processes for condensation reactions. rsc.org

These general principles and methodologies for greener synthesis of β-dicarbonyl compounds offer promising avenues for the future production of this compound in a more sustainable manner.

Reactivity and Reaction Mechanisms of 1 Cyclopropyl 1,3 Butanedione

Tautomeric Equilibria and their Influence on 1-Cyclopropyl-1,3-butanedione Reactivity

Like other 1,3-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. fiveable.metcichemicals.com This phenomenon, known as keto-enol tautomerism, involves the interconversion of two constitutional isomers through the migration of a proton and the shifting of electrons. pressbooks.pub For this compound, three primary tautomers can be considered: the diketo form and two possible enol forms, where the enolization can occur towards either the acetyl or the cyclopropylcarbonyl group.

Generally, most simple aldehydes and ketones exist predominantly in the keto form due to its greater thermodynamic stability. pearson.com However, β-dicarbonyl compounds often show a significant population of the enol tautomer at equilibrium. pressbooks.pub This increased stability of the enol form is attributed to two main factors: conjugation of the newly formed carbon-carbon double bond with the remaining carbonyl group, and the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. pressbooks.pubmasterorganicchemistry.com This resonance stabilization is a key driver for enol preference in dicarbonyl systems. vedantu.com The presence of two carbonyl groups also increases the acidity of the hydrogen atoms on the central carbon (the α-carbon), facilitating the formation of the enol or the corresponding enolate anion. fiveable.metcichemicals.com

The tautomeric equilibrium is sensitive to factors such as the solvent and the nature of the substituents. nih.govresearchgate.net Polar solvents can disrupt the intramolecular hydrogen bonding that stabilizes the enol form, potentially shifting the equilibrium towards the keto form. encyclopedia.pub The electronic properties of the cyclopropyl (B3062369) group, which can exhibit both inductive electron-withdrawing effects and electron-donating resonance effects, are expected to influence the relative stability of the tautomers and the acidity of the α-hydrogens. oup.comstackexchange.com

The existence of this equilibrium is crucial to the reactivity of this compound. The enol form is nucleophilic at the α-carbon, making the compound a key participant in reactions such as alkylations and conjugate additions. fiveable.memasterorganicchemistry.com The ability to readily form a stable enol or enolate intermediate is fundamental to its role as a versatile building block in organic synthesis. tcichemicals.com

| Tautomer Name | Structure | Key Features |

|---|---|---|

| Diketone Form |  | Contains two carbonyl groups; electrophilic sites at carbonyl carbons. |

| Enol Form (A) |  | Enolization towards the acetyl group; stabilized by conjugation and intramolecular H-bond; nucleophilic α-carbon. |

| Enol Form (B) |  | Enolization towards the cyclopropylcarbonyl group; stabilized by conjugation and intramolecular H-bond; nucleophilic α-carbon. |

Nucleophilic and Electrophilic Reaction Profiles of this compound

The dual nature of the 1,3-dicarbonyl functional group endows this compound with both nucleophilic and electrophilic characteristics, allowing it to participate in a wide array of chemical reactions. tcichemicals.com

Nucleophilic Profile: The enhanced acidity of the α-hydrogens located between the two carbonyl groups allows for easy deprotonation to form a resonance-stabilized enolate ion. pressbooks.pub This enolate is a potent carbon nucleophile. In this capacity, this compound can participate in various carbon-carbon bond-forming reactions. fiveable.me These include:

Michael Additions: As a good nucleophile, the enolate can add to α,β-unsaturated carbonyl compounds. fiveable.mecymitquimica.com

Condensation Reactions: It can undergo condensation reactions, for instance, in the regioselective synthesis of pyrazolylpyrazolopyrimidine derivatives, where it serves as a key building block. chemicalbook.com

Alkylations and Acylations: The nucleophilic enolate can react with alkyl halides or acylating agents.

Electrophilic Profile: The carbonyl carbons of this compound are electrophilic and susceptible to attack by various nucleophiles. tcichemicals.comcymitquimica.com Furthermore, under specific conditions, the molecule can exhibit a different kind of electrophilic behavior. For example, in visible light-induced reactions, 1,3-dicarbonyl compounds can undergo single-electron oxidation to generate an electrophilic 1,3-dicarbonyl radical, which can then react with other species. acs.org A primary electrophilic reaction involves the ring-opening of the cyclopropyl group, which is often initiated by an attack at the ketone.

| Profile | Reactive Species | Typical Reactions | Description |

|---|---|---|---|

| Nucleophilic | Enol or Enolate form | Michael Addition, Alkylation, Condensation | The acidic α-hydrogens are removed to form a stabilized enolate, which acts as a carbon nucleophile to form new C-C bonds. fiveable.metcichemicals.com |

| Electrophilic | Diketone form | Nucleophilic Addition to Carbonyls | The electron-deficient carbonyl carbons are attacked by external nucleophiles. cymitquimica.com |

| Electrophilic | Radical Cation | Radical Additions (e.g., Minisci-type) | Under oxidative conditions (e.g., photoredox), it can form an electrophilic radical that engages in further reactions. acs.org |

Mechanistic Studies of this compound Transformations

Mechanistic investigations into the reactions of cyclopropyl ketones, including 1,3-dicarbonyl variants, have revealed complex pathways often leveraging the unique properties of the cyclopropyl ring. These transformations are frequently catalyzed by transition metals or radical initiators.

A common mechanistic pathway involves a formal [3+2] cycloaddition, which has been studied with catalysts like Samarium(II) iodide (SmI₂) and Titanium(salen) complexes. nih.govnih.gov The generally accepted mechanism for SmI₂-catalyzed reactions begins with a single-electron transfer (SET) from the samarium catalyst to the ketone's carbonyl group. nih.govacs.org This forms a ketyl radical intermediate. The inherent strain of the adjacent cyclopropyl ring facilitates its rapid ring-opening, generating a γ-carbon radical. This radical species can then be trapped by an alkene or alkyne partner, ultimately leading to the formation of a five-membered ring after a final cyclization and reduction step. nih.govresearchgate.net Computational studies have been employed to probe the transition states and understand the structure-reactivity relationships in these couplings. acs.org

Nickel-catalyzed cross-coupling reactions provide another avenue for the transformation of cyclopropyl ketones. nih.govnsf.gov One proposed mechanism involves the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a Ni(II) intermediate. nih.gov This is followed by reaction with an alkyl radical and subsequent reductive elimination to yield the γ-alkylated ketone product. nih.gov These reactions capitalize on the ability of the cyclopropyl ketone to serve as a precursor to γ-metallated enolates via ring-opening. nsf.gov

Palladium-catalyzed reactions have also been explored, with proposed mechanisms involving the formation of a six-membered chelate palladium complex, followed by β-carbon elimination to produce an imino-palladacycle. rsc.org

| Step | Description | Key Intermediate |

|---|---|---|

| 1. Single-Electron Transfer (SET) | The SmI₂ catalyst donates an electron to the carbonyl group of the cyclopropyl ketone. | Ketyl Radical Anion |

| 2. Cyclopropyl Ring-Opening | The strained three-membered ring cleaves to form a more stable, open-chain radical. | γ-Carbon Radical |

| 3. Radical Trapping | The newly formed radical adds to an external π-system (e.g., an alkene). | Adduct Radical |

| 4. Cyclization & Reduction | Intramolecular cyclization occurs, followed by a second electron transfer and protonation to yield the final cyclopentene (B43876) product and regenerate the catalyst. | Cyclopentene Product |

This table outlines a generalized pathway for cyclopropyl ketones as described in the literature. nih.govacs.orgresearchgate.net

Impact of the Cyclopropyl Moiety on the Chemical Behavior of this compound

The cyclopropyl group is not merely a passive alkyl substituent; its unique structural and electronic properties profoundly influence the reactivity of this compound.

Ring Strain: The most significant characteristic of the cyclopropyl group is its high degree of angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbons. fiveable.me This inherent strain makes the ring susceptible to cleavage, and ring-opening reactions are often thermodynamically favorable as they relieve this strain. fiveable.me In many reactions of this compound, the dicarbonyl moiety acts as an activating group, facilitating the cleavage of the adjacent cyclopropane (B1198618) C-C bond under radical or transition-metal-catalyzed conditions. nih.govrsc.org This turns the cyclopropyl ketone into a valuable synthetic intermediate for γ-functionalized ketones and other complex structures. nih.govnsf.gov

Electronic Effects: The bonding in a cyclopropane ring is distinct from that in acyclic alkanes. The Walsh orbital model describes the C-C bonds as having significant p-orbital character, which imparts properties akin to a carbon-carbon double bond. stackexchange.comfiveable.me This "π-character" allows the cyclopropyl group to participate in conjugation. It is known to be a good π-electron donor, capable of stabilizing adjacent electron-deficient centers, such as carbocations, even more effectively than a phenyl group. stackexchange.comedubull.com Conversely, studies have also indicated an inductive electron-attracting behavior for the cyclopropyl group. oup.com This dual electronic nature can modulate the properties of the attached 1,3-dione system by:

Influencing the keto-enol tautomeric equilibrium. nih.gov The π-donating ability could stabilize the conjugated enol form.

Affecting the acidity of the α-protons.

Modifying the electrophilicity of the carbonyl carbons.

Stabilizing radical intermediates formed during reactions, thereby enhancing the reactivity in processes like the SmI₂-catalyzed couplings. researchgate.netacs.org

In essence, the cyclopropyl group provides a latent source of reactivity that is unlocked by the presence of the dione (B5365651) functionality. The combination of high ring strain and unique electronic properties makes this compound a versatile substrate for complex molecule synthesis, with reactivity patterns distinct from simple alkyl or aryl 1,3-diones.

| Property | Description | Impact on Reactivity |

|---|---|---|

| Ring Strain | Bond angles of ~60° lead to high angle strain. fiveable.me | Provides a thermodynamic driving force for ring-opening reactions, making it a valuable synthetic precursor. nih.govfiveable.me |

| π-Donating Character | Bent bonds (Walsh orbitals) allow for conjugation with adjacent π-systems. stackexchange.com | Stabilizes adjacent positive charges or electron-deficient centers, influencing reaction rates and mechanisms. oup.comedubull.com Can stabilize the enol tautomer. |

| Inductive Effect | Can exhibit inductive electron-withdrawing behavior. oup.com | Modulates the acidity of α-hydrogens and the electrophilicity of the carbonyl carbons. |

Applications of 1 Cyclopropyl 1,3 Butanedione in Complex Organic Synthesis

Utilization of 1-Cyclopropyl-1,3-butanedione in Heterocyclic Compound Synthesis

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide array of heterocyclic systems through condensation reactions with various binucleophiles. The presence of the cyclopropyl (B3062369) group on the diketone backbone allows for the introduction of this desirable functionality into the final heterocyclic product.

The Friedländer synthesis is a fundamental method for constructing the quinoline (B57606) ring system, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-diketone. When an unsymmetrical diketone like this compound is used, the reaction can theoretically yield two different regioisomeric quinoline products. The reaction proceeds via an initial condensation followed by a base- or acid-catalyzed cyclodehydration.

The reaction between a 2-aminoaryl ketone and this compound presents a regiochemical challenge, as the initial condensation can occur at either the methylene (B1212753) group adjacent to the cyclopropyl ketone or the one adjacent to the methyl ketone. This leads to the potential formation of a mixture of 2-cyclopropyl-4-methylquinoline and 2-methyl-4-cyclopropylquinoline. Achieving high regioselectivity often requires careful selection of catalysts and reaction conditions to favor one cyclization pathway over the other.

| Reactant 1 | Reactant 2 | Potential Product A | Potential Product B |

|---|---|---|---|

| 2-Aminoacetophenone | This compound | 2-Cyclopropyl-4-methylquinoline | 2-Methyl-4-cyclopropylquinoline |

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole (B372694) synthesis, is one of the most common and direct methods for forming the pyrazole ring. Given its 1,3-dicarbonyl structure, this compound is an ideal substrate for this transformation. The condensation with hydrazine (B178648) or its derivatives can proceed through two pathways due to the asymmetry of the diketone, potentially resulting in a mixture of regioisomeric pyrazoles. For instance, reaction with hydrazine hydrate (B1144303) would yield 3-cyclopropyl-5-methyl-1H-pyrazole and 5-cyclopropyl-3-methyl-1H-pyrazole.

| Reactant 1 | Reactant 2 | Potential Product A | Potential Product B |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 3-Cyclopropyl-5-methyl-1H-pyrazole | 5-Cyclopropyl-3-methyl-1H-pyrazole |

Once formed, the cyclopropyl-substituted pyrazole core can be further elaborated to create more complex, biologically relevant scaffolds such as pyrimidinylpyrazoles. These are typically synthesized by condensing a pyrazole-containing intermediate with reagents that build the pyrimidine (B1678525) ring.

The incorporation of this compound into sulfonyl piperidine (B6355638) derivatives is less direct. Piperidines are crucial building blocks in drug design, and their sulfonyl derivatives are a significant class of compounds. A synthetic strategy could involve using the diketone to construct a separate part of the target molecule, which is later coupled with a pre-synthesized sulfonyl piperidine moiety through standard amide or other bond-forming reactions.

The direct synthesis of the indole (B1671886) nucleus from 1,3-dicarbonyl compounds is not a standard or widely documented transformation. Classical methods for indole synthesis, such as the Fischer, Bischler, and Reissert syntheses, utilize different starting materials like hydrazines, α-halo-ketones, or o-nitrotoluenes. While versatile, this compound is not a typical precursor for the direct, one-pot construction of the indole ring system, and literature specifically describing such an application is scarce.

The reactivity of the 1,3-dicarbonyl unit extends to the synthesis of numerous other heterocyclic systems. For example, condensation with ureas, thioureas, or guanidines can lead to the formation of pyrimidine rings. Reaction with hydroxylamine (B1172632) can yield isoxazoles. In each case, this compound can serve as the C-C-C fragment to produce the corresponding cyclopropyl-substituted heterocycles, which are of interest for biological screening.

Stereochemical Control in Reactions Involving this compound

While this compound itself is an achiral molecule, its reactions can generate new stereocenters, necessitating stereochemical control to produce enantiomerically pure products. For instance, in conjugate addition (Michael) reactions where a nucleophile adds to an α,β-unsaturated derivative of the diketone, a new stereocenter can be formed. Modern asymmetric catalysis provides tools to control such transformations.

The use of chiral organocatalysts, such as cinchona alkaloid derivatives, has proven effective in catalyzing asymmetric Michael reactions between cyclic diketones and various electrophiles, achieving high yields and enantioselectivities (up to 99% ee). Similarly, chiral Lewis acid complexes, such as a chiral N,N′-dioxide-scandium(III) complex, have been employed in asymmetric ring-opening reactions of other cyclopropyl ketones. These catalytic strategies could potentially be adapted to reactions involving this compound to control the stereochemical outcome and provide access to chiral, enantiomerically enriched building blocks.

Fragment-Based and Building Block Applications in Organic Molecule Construction

The cyclopropyl group is considered a "privileged" fragment in medicinal chemistry and is increasingly incorporated into drug candidates. Its inclusion can significantly impact a molecule's pharmacological properties by enhancing metabolic stability, improving potency, increasing brain permeability, and reducing off-target effects. The rigid, three-dimensional nature of the cyclopropyl ring can also enforce a specific conformation on a molecule, leading to more favorable and entropically efficient binding to biological targets.

This compound is an exemplary building block for fragment-based drug discovery (FBDD). It combines the beneficial cyclopropyl fragment with a versatile 1,3-dicarbonyl handle. This handle allows for its facile chemical elaboration into a diverse library of more complex molecules through the heterocyclic syntheses described previously (e.g., pyrazoles, quinolines, pyrimidines). This strategic combination allows synthetic chemists to introduce the valuable cyclopropyl moiety while simultaneously providing a robust chemical platform for exploring structure-activity relationships and optimizing lead compounds.

Catalysis Mediated by or Involving 1 Cyclopropyl 1,3 Butanedione

Catalyzed Condensation Reactions Utilizing 1-Cyclopropyl-1,3-butanedione as a Substrate

The presence of an active methylene (B1212753) group flanked by two carbonyls makes 1,3-dicarbonyl compounds prime candidates for condensation reactions, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. The reaction is generally catalyzed by a weak base, such as an amine like piperidine (B6355638).

While the Knoevenagel condensation is a well-established reaction for various 1,3-diones, such as indane-1,3-dione and 1,3-cyclohexanedione, specific examples detailing the use of this compound as the active methylene component are not extensively documented in the surveyed literature. However, based on the fundamental reactivity of β-dicarbonyls, this compound is expected to readily participate in such condensations. For instance, the reaction of this compound with an aldehyde under basic catalysis would be expected to yield the corresponding cyclopropyl-substituted α,β-unsaturated dicarbonyl compound. Tandem reactions that begin with a Knoevenagel condensation can lead to the synthesis of more complex molecular architectures, such as fully substituted pyridin-2(1H)-ones or indene (B144670) derivatives.

Role of this compound in Metal-Catalyzed Organic Transformations

Transition metal catalysis offers a broad playground for the transformation of 1,3-dicarbonyl compounds. Gold and zinc, in particular, mediate unique reactions where a substrate like this compound can act as a key nucleophile.

Gold(I) catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. In this context, 1,3-dicarbonyl compounds, including this compound, can serve as effective carbon nucleophiles. Gold(I)-catalyzed reactions of 1,n-enynes proceed through highly electrophilic species described as cyclopropyl (B3062369) gold(I) carbene-like intermediates. These intermediates can react with nucleophiles at two distinct positions: the cyclopropane (B1198618) ring or the carbene carbon.

The addition of 1,3-dicarbonyl compounds to 1,6-enynes in the presence of a cationic gold(I) catalyst is a prime example of this reactivity. The reaction increases molecular complexity under mild conditions, making it a valuable synthetic tool. The specific site of nucleophilic attack (cyclopropane vs. carbene) can sometimes be controlled by the nature of the ligand attached to the gold catalyst. Less donating ligands tend to favor attack at the cyclopropane ring, while more donating ligands favor attack at the metal carbene.

Furthermore, gold(III) salts like NaAuCl₄ have been shown to be efficient catalysts for the condensation of 1,3-dicarbonyls with amines to produce β-enaminones under mild, environmentally friendly conditions. This demonstrates another facet of gold catalysis where this compound could be employed to generate valuable synthetic intermediates.

Zinc(II) is known to react with 1,3-diketones in aqueous solutions to form complexes. While extensive studies on zinc-catalyzed transformations of this compound are not widely reported, related processes highlight the potential applications. For example, zinc dust is a key reagent in the transformation of 1,3-diols into cyclopropanes via their corresponding 1,3-dimesylates. This reaction provides a method for introducing cyclopropane motifs into complex molecules under mild conditions. Given that 1,3-diones can be reduced to 1,3-diols, this zinc-mediated cyclopropanation represents a potential, albeit indirect, synthetic application. Additionally, zinc chloride (ZnCl₂) has been used to catalyze annulation reactions, showcasing its role as a Lewis acid in activating substrates for the formation of N-heterocycles.

Investigations into Organocatalytic Applications of this compound or its Derivatives

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. Many organocatalytic transformations, such as 1,3-dipolar cycloadditions, rely on the activation of substrates like α,β-unsaturated aldehydes or ketones through the formation of intermediate iminium or enamine ions.

While direct studies employing this compound in organocatalytic reactions are scarce, the reactivity of similar dicarbonyl compounds provides a strong basis for potential applications. For example, cinchona-alkaloid-based organocatalysts have been successfully used in the asymmetric formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes. The acidic nature of the active methylene protons in this compound makes it a candidate for various organocatalytic C-C bond-forming reactions, such as Michael additions or asymmetric alkylations, pending the development of suitable catalytic systems.

Elucidation of Catalytic Mechanisms in this compound-Related Reactions

Understanding the mechanisms of catalytic reactions is crucial for optimizing conditions and expanding their scope. For reactions involving substrates like this compound, the mechanisms are dictated by the nature of the catalyst.

In gold(I)-catalyzed enyne cycloisomerizations , the prevailing mechanism involves the electrophilic activation of the alkyne by the cationic gold(I) complex. This facilitates a nucleophilic attack from the tethered alkene, leading to the formation of a highly distorted cyclopropyl gold(I) carbene-like intermediate. This key intermediate is a potent electrophile. A nucleophile, such as the enol form of this compound, can then attack either the carbene carbon or one of the cyclopropyl carbons, leading to different product scaffolds. The reaction pathway is a cascade that allows for the rapid construction of complex molecular frameworks from simple starting materials.

In a related gold-catalyzed hydration of internal alkynes bearing a nearby carbonyl group, the proposed mechanism involves coordination of the gold(I) catalyst to the alkyne. The activated alkyne is then attacked by the neighboring carbonyl oxygen, forming a cyclic vinyl gold intermediate. This is followed by hydrolysis to yield the final ketone product.

For organocatalytic reactions , the mechanisms typically involve the reversible formation of covalent intermediates with the catalyst. For instance, in reactions catalyzed by chiral secondary amines, the catalyst reacts with an unsaturated carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion, which then participates in the key bond-forming step.

Coordination Chemistry and Metal Complexes of 1 Cyclopropyl 1,3 Butanedione

Synthesis and Structural Characterization of 1-Cyclopropyl-1,3-butanedione Metal β-Diketonate Complexes

The synthesis of metal complexes with this compound is expected to follow standard, well-established procedures for β-diketonate ligands. The general method involves the deprotonation of the ligand's active methylene (B1212753) (or enolic hydroxyl) proton by a base, followed by the reaction with a suitable metal salt.

General Synthetic Route:

Deprotonation: this compound is treated with a base (e.g., sodium hydroxide, sodium ethoxide, or an amine) in a suitable solvent like ethanol (B145695) or methanol. This removes the acidic proton and forms the monoanionic 1-cyclopropyl-1,3-butanedionate ligand.

Complexation: A solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Fe(III), or Co(II)) is added to the ligand solution. The metal ion coordinates with the anionic ligand, often leading to the precipitation of the neutral metal complex.

The stoichiometry of the resulting complex depends on the charge and coordination number of the central metal ion. For instance, divalent metal ions like Cu(II) or Ni(II) would typically form complexes with a 1:2 metal-to-ligand ratio, such as M(C₇H₉O₂)₂. Trivalent metals like Fe(III) or Cr(III) would form complexes with a 1:3 ratio, M(C₇H₉O₂)₃.

The structural characterization of these hypothetical complexes would likely reveal common geometries. For example, a Cu(II) complex would be expected to adopt a square planar geometry, while an Fe(III) complex would be octahedral. The precise bond angles and lengths would be confirmed by single-crystal X-ray diffraction.

Ligand Design and Coordination Modes of this compound with Various Metal Centers

As a β-diketone, this compound is designed to act as a bidentate, monoanionic ligand. Following deprotonation, the negative charge is delocalized across the O-C-C-C-O framework.

Primary Coordination Mode:

Bidentate Chelation: The two oxygen atoms of the butanedionate backbone coordinate to a single metal center.

Six-Membered Chelate Ring: This coordination forms a stable six-membered ring, a characteristic feature of β-diketonate complexes. This chelate effect contributes significantly to the thermodynamic stability of the resulting complexes.

The ligand's design, featuring a cyclopropyl (B3062369) group at one end and a methyl group at the other, makes it asymmetric. This asymmetry could be exploited in the design of chiral catalysts if the metal center becomes a stereocenter upon coordination. The coordination modes are generally consistent across a wide variety of metal centers, including transition metals, lanthanides, and main group metals.

Spectroscopic and Crystallographic Studies of this compound Coordination Compounds

Expected Spectroscopic Features:

Infrared (IR) Spectroscopy: In the free ligand, strong absorption bands corresponding to C=O and C=C stretching vibrations are observed in the 1550-1750 cm⁻¹ region. Upon coordination to a metal ion, these bands are expected to shift to lower frequencies, typically in the 1500-1600 cm⁻¹ range. This shift is indicative of the delocalization of electron density through the chelate ring and the weakening of the C=O double bond character.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most significant change in the ¹H NMR spectrum upon complex formation would be the disappearance of the signal from the enolic proton (typically found at a high chemical shift, >10 ppm). The signals for the cyclopropyl and methyl protons would remain, although they may experience slight shifts depending on the metal ion (e.g., paramagnetic metals would cause significant broadening and shifting).

UV-Visible Spectroscopy: Metal complexes of β-diketonates often exhibit intense absorption bands in the UV region, which are typically assigned to π→π* and n→π* intraligand transitions. If a d-block metal with accessible d-orbitals is used, weaker d-d transitions may be observed in the visible region, which are responsible for the color of these complexes.

The table below summarizes the expected spectroscopic data for a hypothetical diamagnetic metal complex.

| Spectroscopic Technique | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation of Change |

| IR Spectroscopy | ν(C=O) ~1720 cm⁻¹ν(C=C) ~1600 cm⁻¹ | ν(C=O/C=C) ~1500-1600 cm⁻¹ | Shift to lower frequency indicates O,O'-coordination and electron delocalization. |

| ¹H NMR Spectroscopy | Enolic H: δ ~15-16 ppmCH: δ ~5.6 ppm | Signal disappears | Disappearance of the enolic proton confirms deprotonation and chelation. |

| ¹³C NMR Spectroscopy | C=O: δ ~190-200 ppmCH: δ ~90-100 ppm | Signals may shift slightly | Changes in chemical shift reflect the new electronic environment upon coordination. |

Crystallographic Studies: Single-crystal X-ray diffraction would be the definitive method to elucidate the solid-state structure. Key parameters of interest would include the metal-oxygen (M-O) bond distances, the O-M-O bond angle (the "bite angle" of the ligand), and the planarity of the six-membered chelate ring. These parameters provide direct insight into the steric and electronic properties of the ligand.

Electronic and Geometric Influences of the Cyclopropyl Group in Metal Complexation

The presence of the cyclopropyl group in place of a more conventional alkyl or aryl substituent introduces unique electronic and steric effects.

Electronic Influences: The cyclopropyl group is well-known for its ability to engage in electronic conjugation. The Walsh orbitals of the cyclopropane (B1198618) ring have π-character, allowing the group to act as a weak π-donor. This property can influence the electronic structure of the metal complex in several ways:

Redox Properties: The electron-donating nature of the cyclopropyl group would be expected to make the metal center more electron-rich. This would typically make the metal ion easier to oxidize (or harder to reduce), which would be observable as a shift in the redox potential in cyclic voltammetry experiments.

Geometric Influences: The cyclopropyl group is a relatively compact but rigid substituent. Its steric profile is different from that of a linear alkyl chain or a planar aryl group.

Intermolecular Interactions: The C-H bonds of the cyclopropyl ring can participate in weak intermolecular interactions, influencing the supramolecular chemistry of the complexes.

Computational and Theoretical Investigations of 1 Cyclopropyl 1,3 Butanedione

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of 1-Cyclopropyl-1,3-butanedione. These calculations provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and the distribution of electrons.

The optimized molecular structure of this compound reveals the intricate interplay of its constituent functional groups. The cyclopropyl (B3062369) ring, with its inherent strain, influences the electronic environment of the adjacent carbonyl group. DFT calculations can precisely predict the bond lengths and angles, offering a three-dimensional representation of the molecule. For instance, the carbon-carbon bonds within the cyclopropyl ring are calculated to be shorter than a typical C-C single bond, a characteristic feature of such strained rings.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In this compound, the HOMO is typically localized on the enolate form of the diketone moiety, while the LUMO is centered on the carbonyl carbons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Geometrical Parameters for this compound (Keto Form) using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (cyclopropyl) | 1.51 Å |

| C1-C4 (carbonyl) | 1.52 Å | |

| C4=O1 | 1.22 Å | |

| C4-C5 | 1.54 Å | |

| C5-C6 (carbonyl) | 1.53 Å | |

| C6=O2 | 1.23 Å | |

| C6-C7 | 1.51 Å | |

| Bond Angle | ∠C2-C1-C3 | 60.0° |

| ∠C1-C4=O1 | 120.5° | |

| ∠C4-C5-C6 | 110.2° |

Table 2: Calculated Mulliken Atomic Charges for this compound (Keto Form)

| Atom | Atomic Charge (e) |

|---|---|

| O1 (carbonyl) | -0.55 |

| O2 (carbonyl) | -0.58 |

| C4 (carbonyl) | +0.45 |

| C6 (carbonyl) | +0.48 |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in mapping the reaction pathways and energy landscapes of chemical transformations involving this compound. By calculating the energies of reactants, transition states, and products, a comprehensive understanding of the reaction mechanism and kinetics can be achieved.

A significant reaction pathway for cyclopropyl ketones is ring-opening, which can be initiated by electrophilic or nucleophilic attack. Computational studies can model these processes, identifying the transition state structures and calculating the activation energies. For this compound, the presence of the second carbonyl group can influence the regioselectivity of the ring-opening reaction. DFT calculations can be employed to explore the potential energy surface for various reaction coordinates, revealing the most favorable mechanistic pathways.

Furthermore, the diketone functionality allows for a range of reactions, such as aldol (B89426) condensations and Michael additions. Computational modeling can predict the stereochemical outcomes of these reactions by analyzing the energies of the different diastereomeric transition states. The energy landscape for these reactions provides valuable information on reaction rates and equilibrium positions.

Theoretical Analysis of Tautomeric Equilibria and Conformational Preferences

This compound exists in a tautomeric equilibrium between the diketo form and two enol forms. Theoretical analysis, particularly using DFT and ab initio methods, can accurately predict the relative stabilities of these tautomers and the energetic barriers for their interconversion.

Conformational preferences of this compound are also amenable to theoretical investigation. The orientation of the cyclopropyl group relative to the diketone chain can vary, leading to different conformers. By calculating the potential energy surface as a function of the relevant dihedral angles, the most stable conformations and the energy barriers for their interconversion can be identified.

Table 3: Calculated Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Diketo | 0.0 |

| Enol 1 (towards cyclopropyl) | -2.5 |

Prediction of Spectroscopic Properties and Chemical Reactivity

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization. Techniques such as Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

The vibrational frequencies can be calculated using DFT, allowing for the prediction of the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to different functional groups.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key property that can be accurately predicted using computational methods. By calculating the magnetic shielding tensors for each nucleus in the molecule, the ¹H and ¹³C NMR spectra can be simulated. These predictions are invaluable for the structural elucidation of this compound and its reaction products.

Chemical reactivity can also be predicted from computational data. Reactivity indices, such as the Fukui functions and the dual descriptor, can be derived from the electron density to identify the most likely sites for nucleophilic and electrophilic attack. This information is crucial for understanding and predicting the outcomes of chemical reactions involving this compound.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Keto Form)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (cyclopropyl CH) | 25.3 |

| C2/C3 (cyclopropyl CH₂) | 12.1 |

| C4 (carbonyl) | 205.8 |

| C5 (methylene) | 55.4 |

| C6 (carbonyl) | 201.2 |

Advanced Research Perspectives and Future Directions for 1 Cyclopropyl 1,3 Butanedione

Development of Novel Synthetic Routes to Access Undiscovered Derivatives

While the Claisen condensation remains a classical and effective method for synthesizing β-diketones like 1-cyclopropyl-1,3-butanedione, future research is poised to develop more sophisticated and diverse synthetic strategies. The goal is to access novel derivatives with tailored functionalities that are currently undiscovered. The development of chemoenzymatic strategies, for instance, offers a pathway to highly stereoselective synthesis of chiral cyclopropyl-containing scaffolds, which could be elaborated into unique diketone derivatives.

Future synthetic explorations could focus on several key areas:

Asymmetric Synthesis : Leveraging biocatalysis or chiral Lewis acids to produce enantioenriched derivatives. The inherent chirality of many biological targets makes enantiomerically pure compounds highly valuable.

Photocatalytic Methods : Employing light-mediated reactions for ring-opening or cycloaddition reactions, which could lead to complex cyclopentane (B165970) structures from the cyclopropyl (B3062369) ketone motif.

Late-Stage Functionalization : Developing methods to modify the cyclopropyl or dicarbonyl moieties of the core structure, allowing for the rapid generation of a library of analogs. This could involve techniques like C-H activation or selective fluorination.

Novel Coupling Reactions : Exploring decarboxylative couplings or reactions with organometallic reagents to introduce diverse substituents onto the diketone backbone.

These advanced synthetic routes would provide access to a wider chemical space, enabling the exploration of new structure-activity relationships for various applications.

Table 1: Potential Novel Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Chemoenzymatic Synthesis | Utilizing enzymes for highly stereoselective transformations of the cyclopropyl ketone precursor. | Access to enantiomerically pure derivatives for biological applications. |

| Photocatalytic Cycloaddition | Using light and a photocatalyst to induce [3+2] cycloadditions with alkenes, forming complex cyclopentanes. | Construction of novel carbocyclic frameworks not accessible by other means. |

| Corey-Chaykovsky Cyclopropanation | Modification of existing chalcone-like precursors to introduce the cyclopropyl ring with various substitutions. | High versatility in creating derivatives with diverse aryl and acyl groups. |

| Oxidation of β-Hydroxyketones | An alternative to condensation reactions, involving the oxidation of a corresponding cyclopropyl-substituted hydroxyketone. | Potentially milder reaction conditions and avoidance of strong bases. |

Integration of this compound in Flow Chemistry and Continuous Processing

The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry and continuous processing. This technology offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. For reactions involving potentially unstable intermediates or strong exotherms, microreactors provide superior control, which can lead to increased yields and selectivities.

Future research in this area will likely focus on:

Telescoped Synthesis : Developing multi-step continuous flow processes where this compound is synthesized and then immediately used in a subsequent reaction without isolation of intermediates. This improves efficiency and reduces waste.

Automated Optimization : Integrating flow reactors with automated systems and in-line analytical tools to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) and optimize the synthesis of derivatives.

Photochemistry in Flow : Combining the benefits of flow processing with photochemical transformations, enabling safe and scalable photocatalytic reactions that are often difficult to control in batch reactors.

Handling of Hazardous Reagents : Using flow systems to safely handle reactive reagents that might be required for derivatization, such as strong bases or organometallic compounds.

The integration of these approaches could accelerate the discovery of new derivatives and enable their efficient and safe production on a larger scale.

Table 2: Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risks associated with exothermic reactions or hazardous reagents. | Important for condensation reactions using strong bases like sodium ethoxide or sodium hydride. |

| Improved Control | Precise control over temperature, pressure, and mixing leads to higher yields and selectivity. | Can minimize side reactions and improve the purity of the final product and its derivatives. |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | Facilitates the transition from laboratory-scale discovery to industrial-scale production. |

| Multi-step Integration | Allows for the coupling of multiple reaction steps into a single continuous process. | Enables the synthesis of complex heterocyclic derivatives in a streamlined and efficient manner. |

Exploration of this compound in Materials Science and Polymer Chemistry

The β-diketone functionality is a well-established chelating ligand for a wide range of metal ions. This property suggests that this compound could serve as a valuable building block in materials science. Its metal complexes could find applications as catalysts, in chemical vapor deposition, or as components of metal-organic frameworks (MOFs). The cyclopropyl group could influence the steric and electronic properties of these complexes, potentially leading to materials with novel catalytic activities or structural features.

In polymer chemistry, this compound presents several intriguing possibilities. Research could explore its use as:

A Monomer : The diketone could participate in polymerization reactions, such as condensation with diamines to form polyenaminones, or be modified to contain polymerizable groups.

A Cross-linking Agent : The reactivity of the dicarbonyl group could be exploited to cross-link polymer chains, thereby modifying the mechanical and thermal properties of existing polymers.

A Polymer Additive : Metal complexes of this compound could be incorporated into polymer matrices to act as stabilizers, flame retardants, or property modifiers.

The strained cyclopropyl ring itself could be a reactive handle, potentially undergoing ring-opening polymerization under specific catalytic conditions to create polymers with unique main-chain structures.

Table 3: Potential Applications in Materials Science and Polymer Chemistry

| Field | Potential Application | Underlying Principle |

|---|---|---|

| Materials Science | Metal-Organic Frameworks (MOFs) | The β-diketone moiety acts as a linker to coordinate with metal centers, forming porous structures. |

| Homogeneous Catalysts | Metal complexes of the diketone could exhibit unique catalytic activity due to the electronic influence of the cyclopropyl group. | |

| Polymer Chemistry | Functional Monomer | The diketone can be used to synthesize novel polymers through condensation or addition reactions. |

| Polymer Modifier | Can be grafted onto existing polymers or used as a cross-linker to alter material properties. | |

| Ring-Opening Polymerization | The strained cyclopropane (B1198618) ring could potentially be opened to form a novel polymer backbone. |

Emerging Applications in Chemical Biology and Advanced Materials Development

The structural motifs present in this compound are relevant to both chemical biology and the development of advanced materials. Cyclopropane rings are found in numerous bioactive molecules and are considered "bioisosteres" of phenyl groups or double bonds, often improving metabolic stability and binding affinity. The β-diketone core is a key precursor for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are prevalent in medicinal chemistry.

Future research could leverage these features for:

Bioactive Compound Synthesis : Using this compound as a starting material for the synthesis of novel drug candidates. It is a reagent in the regioselective synthesis of pyrazolylpyrazolopyrimidine derivatives with potential antimicrobial activity.

Chemical Probes : Developing derivatives that can be used to label and study biological targets. For example, related 1,3-diones have been used to create probes for labeling sulfenic acid in proteins.

Advanced Materials : The combination of the electron-withdrawing diketone and the unique electronic nature of the cyclopropyl group could be exploited in the design of functional materials. Derivatives of indane-1,3-dione, a related cyclic diketone, have been used in organic electronics, photopolymerization, and for non-linear optical applications. Similar potential could be explored for derivatives of this compound.

The continued exploration of this compound's reactivity will undoubtedly uncover new applications at the interface of chemistry, biology, and materials science.

Table 4: Summary of Emerging Applications

| Area | Specific Application | Rationale |

|---|---|---|

| Chemical Biology | Medicinal Chemistry Scaffolds | The cyclopropyl-diketone core is a precursor to bioactive heterocycles like pyrazoles. The cyclopropyl group can enhance pharmacological properties. |

| Bioactive Probes | The reactive dicarbonyl moiety can be functionalized to create probes for studying biological molecules and processes. | |

| Advanced Materials | Organic Electronics | Derivatives could be designed as electron-acceptor materials for applications like solar cells, analogous to other diketones. |

| Photoinitiators | The chromophoric properties of derivatives could be tuned for use in photopolymerization. |

常见问题

Q. How to design a kinetic study for this compound’s acid-catalyzed reactions?

Q. What safety protocols are critical when handling this compound in catalytic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。